molecular formula C15H20N2O4S B1650774 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione CAS No. 1197950-07-4

3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione

Cat. No.: B1650774
CAS No.: 1197950-07-4
M. Wt: 324.4
InChI Key: BBPBTLWKMNOSQO-UHFFFAOYSA-N
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Description

3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione is a synthetic organic compound belonging to the class of imidazolidinediones. This compound is characterized by its unique structure, which includes a butyl group, a methanesulfonylphenyl group, and a methyl group attached to an imidazolidine-2,4-dione core. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazolidine Core: The imidazolidine-2,4-dione core can be synthesized through the reaction of urea with an appropriate diketone under acidic or basic conditions.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide.

    Attachment of the Methanesulfonylphenyl Group: The methanesulfonylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl derivative reacts with a methanesulfonyl chloride in the presence of a base like triethylamine.

    Methylation: The final methylation step can be achieved using methyl iodide or dimethyl sulfate in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the methanesulfonyl group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Triethylamine as a base in nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of thiol derivatives.

    Substitution: Formation of substituted imidazolidinediones with various nucleophiles.

Scientific Research Applications

3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    3-Butyl-5-phenyl-5-methylimidazolidine-2,4-dione: Lacks the methanesulfonyl group, which may result in different biological activities.

    3-Butyl-5-(4-chlorophenyl)-5-methylimidazolidine-2,4-dione: Contains a chlorophenyl group instead of a methanesulfonylphenyl group, leading to variations in chemical reactivity and biological properties.

Uniqueness

The presence of the methanesulfonylphenyl group in 3-Butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione imparts unique chemical and biological properties, distinguishing it from other similar compounds. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications.

Properties

CAS No.

1197950-07-4

Molecular Formula

C15H20N2O4S

Molecular Weight

324.4

IUPAC Name

3-butyl-5-methyl-5-(4-methylsulfonylphenyl)imidazolidine-2,4-dione

InChI

InChI=1S/C15H20N2O4S/c1-4-5-10-17-13(18)15(2,16-14(17)19)11-6-8-12(9-7-11)22(3,20)21/h6-9H,4-5,10H2,1-3H3,(H,16,19)

InChI Key

BBPBTLWKMNOSQO-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C

Canonical SMILES

CCCCN1C(=O)C(NC1=O)(C)C2=CC=C(C=C2)S(=O)(=O)C

Origin of Product

United States

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